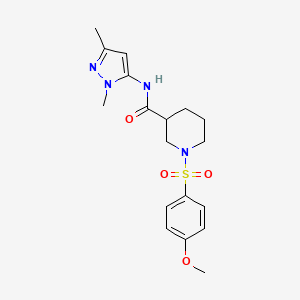

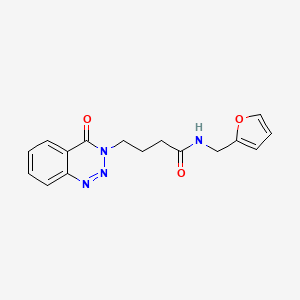

![molecular formula C7H10O4 B2807759 1-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid CAS No. 2416234-08-5](/img/structure/B2807759.png)

1-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid” is a type of bicyclo[2.1.1]hexane, which is a class of compounds that are increasingly important in pharmaceutical chemistry . These compounds can serve as useful building blocks and replacements for disubstituted benzene rings in drug candidates . They are precursors to conformationally constrained β-amino acids with potential to form oligomers with definite secondary structures .

Synthesis Analysis

The synthesis of these types of compounds can be achieved through various methods. One approach is the use of photochemistry to access new building blocks via [2+2] cycloaddition . This process can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space . Another method involves the regioselective introduction and transformation of substituents at the C1 carbon .Molecular Structure Analysis

The molecular structure of these compounds is characterized by a bicyclic ring system. The combination of the ring structure and the presence of two substituents at C2 has been attributed as the source of the oligomers’ secondary structure . The two C2 substituents sterically force the amide carbonyl to be in an s-trans conformation .Chemical Reactions Analysis

The chemical reactions involving these compounds are diverse and can lead to a variety of products. For instance, the intramolecular crossed [2 + 2] photocycloaddition of 2,5-disubstituted hexa-1,5-dienes can give the desired 1,4-disubstituted bicyclo[2.1.1]hexanes . The reactions can be performed under irradiation with 414 nm light from a high-power LED .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their bicyclic structure. For instance, the axial C-C bond causes 1,3-diaxial interactions to occur in cis-decalin making it roughly 8.4 kJ/mol less stable than trans-decalin . This amount of 1,3-diaxial steric strain is roughly equivalent to that of an ethyl substituent attached to a cyclohexane ring .Scientific Research Applications

Precursor to Conformationally Constrained β-Amino Acids

This compound has been used as a precursor to conformationally constrained β-amino acids . These β-amino acids have the potential to form oligomers with definite secondary structures . The presence of the 1,3-methano bridge in the compound can mimic the expected s-trans conformational bias expected for the oligomers of disubstituted carboxylic acid .

Synthesis of Oligomers

The compound has been used in the synthesis of oligomers of four to eight β-amino acids . These oligomers show increasingly ordered secondary folding structure with increasing oligomer length .

Synthesis of More Rigid Analogs

The compound has been used in the synthesis of C1-substituted 2-azabicyclo[2.1.1]hexanes, which can be considered as more rigid analogs of 2,2-disubstituted pyrrolidine-3-carboxylic acids . These analogs have shown circular dichroism-based evidence of secondary structure .

Future Directions

The future directions in the research and development of these compounds are promising. They are playing an increasingly important role in pharmaceutical chemistry . There is a need for a general synthetic route to these compounds if their potential as bioisosteres is to be realized . The development of new 1,2-disubstituted bicyclo[2.1.1]hexane modules could open the gate to sp3-rich new chemical space .

properties

IUPAC Name |

1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c8-3-7-1-6(2-7,4-11-7)5(9)10/h8H,1-4H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJACNLZILDBSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(OC2)CO)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

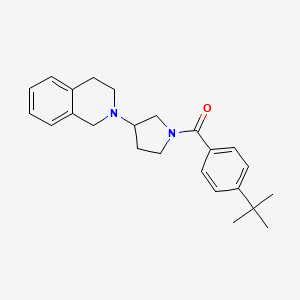

![4-chloro-3-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide](/img/structure/B2807678.png)

![6-Chloro-4-[(3,4-dimethoxyphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2807679.png)

![1-[2-({[(4-fluorobenzyl)amino]carbonyl}amino)ethyl]-N-isopropyl-1H-1,2,3-benzotriazole-5-sulfonamide](/img/structure/B2807683.png)

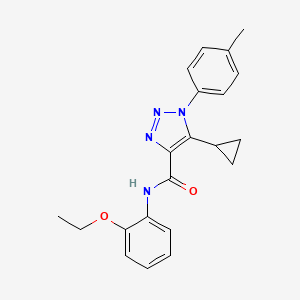

![7-(4-methylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2807684.png)

![3-Cyclopropyl-6-(furan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2807693.png)

![2-(4-ethoxyphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2807694.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2807695.png)